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Compound of Interest

(+)-N-Allylnormetazocine
Compound Name:
hydrochloride

Cat. No.: B1253574

An In-Depth Technical Guide to (+)-N-Allylnormetazocine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-N-Allylnormetazocine hydrochloride, also known as (+)-SKF-10047, is a synthetic
benzomorphan derivative widely utilized in neuroscience research. It is a high-affinity sigma-1
(o1) receptor agonist and also interacts with various opioid receptors. This technical guide
provides a comprehensive overview of the chemical and pharmacological properties of (+)-N-
Allylnormetazocine hydrochloride, detailed experimental protocols for its study, and a
visualization of its key signaling pathways. The information presented herein is intended to
serve as a valuable resource for researchers and professionals in the fields of pharmacology
and drug development.

Chemical and Physical Properties

(+)-N-Allylnormetazocine hydrochloride is a white, solid compound. Its fundamental
properties are summarized in the table below.
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Property

Value

CAS Number

133005-41-1[1][2]

Molecular Formula

C17H23NO - HCI[1]

Molecular Weight 293.83 g/mol [1]

Purity >98% (HPLC)[2]

Appearance White solid

Solubility Soluble in water (>10 mg/mL)[2]

Optical Activity

[0]21/D +90.6°, ¢ = 1 in ethanol[2]

Storage

Room temperature, desiccated[2]

Synonyms

(+)-NANM hydrochloride, (+)-SKF-10047
hydrochloride, Alazocine hydrochloride[1]

Pharmacological Profile

(+)-N-Allylnormetazocine hydrochloride exhibits a complex pharmacological profile, primarily

characterized by its high affinity and agonist activity at the sigma-1 receptor. It also displays

interactions with opioid receptors, though with lower affinity.
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Receptor Target Affinity (Ki) / Activity

High-affinity agonist. Ki values have been
Sigma-1 (01) Receptor reported in the range of 48-66 nM in guinea pig

brain membranes.[3]

Lower affinity compared to o1 receptors, with a

Sigma-2 (02) Receptor )
reported Ki of 27 pM.[4]

Low affinity, with a reported Ki of 1900 nM in
guinea pig brain membranes.[3] It has been

p-Opioid Receptor shown to act as an antagonist at this receptor.[3]
At a concentration of 1 nM, it inhibits the p-

opioid receptor by 28.5%.[4]

Low affinity, with a reported Ki of 1600 nM in
o guinea pig brain membranes.[3] At a
K-Opioid Receptor ] o o
concentration of 1 nM, it inhibits the k-opioid

receptor by 31%.[4]

Very low affinity, with a reported Ki of 19,000 nM
o in guinea pig brain membranes.[3] At a
0-Opioid Receptor ) N .
concentration of 1 nM, it inhibits the &-opioid

receptor by 2.5%.[4]

Moderate affinity for the dizocilpine (MK-
801)/phencyclidine (PCP) site, with a reported

NMDA Receptor Ki of 587 nM in rat brain membranes, acting as
an uncompetitive antagonist at higher

concentrations.[3]

Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol outlines a method to determine the binding affinity of (+)-N-Allylnormetazocine
hydrochloride for the sigma-1 receptor in guinea pig brain membranes.

Materials:
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Guinea pig brain tissue

Homogenization buffer: 50 mM Tris-HCI, pH 7.4

Assay buffer: 50 mM Tris-HCI, pH 8.0

Radioligand: --INVALID-LINK---Pentazocine (specific activity ~29 Ci/mmaol)

Non-specific binding control: Haloperidol (10 puM)

(+)-N-Allylnormetazocine hydrochloride stock solution

Glass fiber filters (GF/B)

Scintillation cocktail

Scintillation counter

Procedure:

 Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold homogenization

buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large
debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the
membranes. Wash the pellet by resuspension in fresh homogenization buffer and repeat the
centrifugation. Resuspend the final pellet in assay buffer. Determine the protein
concentration using a standard protein assay.

Assay Setup: In a 96-well plate, combine the membrane preparation (approximately 400 pg
of protein), --INVALID-LINK---Pentazocine (at a final concentration around its Kd, e.g., 5 nM),
and varying concentrations of (+)-N-Allylnormetazocine hydrochloride (e.g., from 1071° M
to 1075 M).

Determination of Non-specific Binding: In a parallel set of wells, add the membrane
preparation, radioligand, and a high concentration of haloperidol (10 uM) to determine non-
specific binding.

 Incubation: Incubate the plates at 25°C for 120 minutes with gentle agitation.
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« Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5%
polyethyleneimine. Wash the filters three times with ice-cold assay buffer to remove unbound
radioligand.

e Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow them
to soak for at least 10 hours. Measure the radioactivity using a scintillation counter.

o Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the
total binding. Plot the specific binding as a function of the logarithm of the competitor
concentration. Determine the ICso value from the resulting sigmoidal curve and calculate the
Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Assessment: Mouse Tail-Flick Test

This protocol describes a method to assess the antinociceptive effects of (+)-N-
Allylnormetazocine hydrochloride.

Materials:

Male ICR mice (20-25 g)

(+)-N-Allylnormetazocine hydrochloride solution in saline

Tail-flick analgesia meter

Saline solution (vehicle control)

Procedure:

o Acclimation: Acclimate the mice to the testing room and handling for at least 60 minutes
before the experiment.

o Baseline Measurement: Determine the baseline tail-flick latency for each mouse by focusing
a beam of light on the ventral surface of the tail and recording the time taken for the mouse
to flick its tail away from the heat source. A cut-off time (e.g., 10 seconds) should be
established to prevent tissue damage.
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e Drug Administration: Administer (+)-N-Allylnormetazocine hydrochloride (e.g., 0.3, 1, 3,

10, and 30 mg/kg) or saline via intraperitoneal injection.

» Post-treatment Measurements: Measure the tail-flick latency at various time points after

injection (e.g., 15, 30, 60, and 120 minutes).

o Data Analysis: Convert the tail-flick latencies to the percentage of maximum possible effect

(%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time -

baseline latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA

followed by post-hoc tests) to determine the significance of the antinociceptive effect.

Signaling Pathways and Mechanisms of Action

(+)-N-Allylnormetazocine hydrochloride exerts its effects primarily through the activation of

the sigma-1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic

reticulum (ER)-mitochondria interface.

General Sigma-1 Receptor Activation

Under basal conditions, the sigma-1 receptor is associated with the binding immunoglobulin

protein (BiP). Upon binding of an agonist like (+)-N-Allylnormetazocine hydrochloride, the

sigma-1 receptor dissociates from BiP and can then interact with various client proteins to

modulate their function.

Endoplasmic Reticulum

BiP

+)-N- i )
O hA"[)ill!ggtr]rlgﬁtjaezocme 01R-BiP Complex Agonist Binding
. ((+)-NANM HCl)

Active 01R

»| Downstream Effectors

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/9

Tech Support


https://www.benchchem.com/product/b1253574?utm_src=pdf-body
https://www.benchchem.com/product/b1253574?utm_src=pdf-body
https://www.benchchem.com/product/b1253574?utm_src=pdf-body
https://www.benchchem.com/product/b1253574?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1253574?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: General activation mechanism of the sigma-1 receptor by (+)-N-Allylnormetazocine
HCI.

Modulation of Calcium Signaling

A key function of the activated sigma-1 receptor is the modulation of intracellular calcium (Ca?*)
signaling. It interacts with the inositol 1,4,5-trisphosphate receptor (IPsR) at the ER membrane,

stabilizing it and prolonging Ca2* signaling from the ER to the mitochondria. Furthermore, it has
been shown to inhibit store-operated Ca?* entry (SOCE) by enhancing the interaction between

STIM1 and the sigma-1 receptor, thereby reducing the coupling of STIM1 to Orail.
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Caption: Dual effects of (+)-NANM HCI on intracellular calcium signaling pathways.
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Inhibition of Presynaptic Glutamate Release

In nerve terminals, activation of the sigma-1 receptor by (+)-N-Allylnormetazocine
hydrochloride has been shown to inhibit the release of glutamate. This effect is mediated by a
reduction in intracellular Ca?* concentration due to the inhibition of presynaptic voltage-
dependent Ca?* channels (VDCCs) and the suppression of the Protein Kinase C (PKC)
signaling cascade.
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Caption: Presynaptic inhibition of glutamate release by (+)-N-Allylnormetazocine HCI.

Conclusion

(+)-N-Allylnormetazocine hydrochloride is a critical pharmacological tool for investigating the
function of the sigma-1 receptor. Its well-characterized chemical and pharmacological
properties, combined with its diverse effects on cellular signaling pathways, make it an
invaluable compound for research in neuropharmacology and drug discovery. The experimental
protocols and pathway diagrams provided in this guide offer a solid foundation for researchers
to design and execute studies aimed at further elucidating the complex roles of the sigma-1
receptor in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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